Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a tert-butyl ester group, a hydroxymethyl group, and an azaspirohexane core, making it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, while the azaspirohexane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl ester group and is used in the synthesis of biologically active natural products.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in structure but with different functional groups and applications.
Uniqueness
Tert-butyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate is unique due to its spirocyclic structure and the presence of both a hydroxymethyl group and a tert-butyl ester group
Properties
CAS No. |
1375303-98-2 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(11)5-13/h8,13H,4-7H2,1-3H3 |
InChI Key |
ZXSCXCSUDLDROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2CO |
Origin of Product |
United States |
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